4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid 4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13431779
InChI: InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)3-1-5(2-4-7)6(13)14/h5H,1-4,12H2,(H,13,14)
SMILES: C1CC(CCC1C(=O)O)(C(F)(F)F)N
Molecular Formula: C8H12F3NO2
Molecular Weight: 211.18 g/mol

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC13431779

Molecular Formula: C8H12F3NO2

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C8H12F3NO2
Molecular Weight 211.18 g/mol
IUPAC Name 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H12F3NO2/c9-8(10,11)7(12)3-1-5(2-4-7)6(13)14/h5H,1-4,12H2,(H,13,14)
Standard InChI Key PYOCUKAOJZKURC-UHFFFAOYSA-N
SMILES C1CC(CCC1C(=O)O)(C(F)(F)F)N
Canonical SMILES C1CC(CCC1C(=O)O)(C(F)(F)F)N

Introduction

Structural and Molecular Characteristics

4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid features a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 4-position with both amino (-NH₂) and trifluoromethyl (-CF₃) groups. Its molecular formula is C₈H₁₂F₃NO₂, with a molecular weight of 211.18 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and carboxylic acid groups enable hydrogen bonding and salt formation, critical for biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1315366-72-3
Molecular FormulaC₈H₁₂F₃NO₂
Molecular Weight211.18 g/mol
DensityNot reported
Melting PointNot reported

Synthesis and Stereochemical Control

Introducing the Amino Group

The amino group may be introduced via reductive amination or nucleophilic substitution. Patent CN108602758B describes a one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives using hydrogenation of 4-aminobenzoic acid with a Ru/C catalyst under basic conditions . This approach achieves a trans/cis ratio of 4.6:1 at 100°C and 15 bar H₂ . Adapting this method to introduce a trifluoromethyl group would require careful optimization to avoid side reactions.

Physicochemical and Spectral Properties

While direct data for 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is limited, analogous compounds provide insights:

  • trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid has a melting point of 154°C and a purity >99.2% after recrystallization .

  • The trifluoromethyl group’s strong electron-withdrawing effect likely lowers the pKa of the carboxylic acid, enhancing solubility in polar aprotic solvents .

  • ¹⁹F NMR of related compounds shows characteristic singlets for -CF₃ groups at ~-60 ppm .

Applications in Pharmaceutical Development

Liquid Crystal Compounds

The trans isomer of 4-(trifluoromethyl)cyclohexanecarboxylic acid is a key intermediate in trifluoromethyl liquid crystals, valued for their thermal stability and dielectric anisotropy . The amino derivative could serve as a building block for advanced materials with tunable optical properties.

Enzyme Inhibitors

Structurally similar compounds, such as 3-amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid, inactivate human ornithine aminotransferase (hOAT) with high selectivity (22-fold efficiency over analogs) . The trifluoromethyl group in 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid may enhance binding to enzyme active sites through hydrophobic interactions.

Prodrug Design

Patent US5478838A discloses 4-amino(alkyl)cyclohexane-1-carboxamides as prodrugs for dopamine agonists . The carboxylic acid moiety in the target compound could be esterified or amidated to improve bioavailability.

Challenges and Future Directions

  • Stereochemical Purity: Achieving >99% enantiomeric excess for pharmaceutical applications requires advanced catalysts or chiral resolution techniques.

  • Scalability: High-pressure hydrogenation (7+ MPa) poses safety risks in industrial settings . Flow chemistry may mitigate these challenges.

  • Toxicity Data: No MSDS or in vivo toxicity studies are publicly available, necessitating further preclinical evaluation.

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